(2S,3S,11bR)-Dihydrotetrabenazine L-Val
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Overview
Description
(2S,3S,11bR)-Dihydrotetrabenazine L-Val is a highly specialized chemical compound known for its unique structural features and potential applications in various scientific fields. This compound is a derivative of tetrabenazine, which is used in the treatment of hyperkinetic movement disorders. The addition of the L-Val moiety enhances its properties, making it a valuable asset for researchers and scientists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,11bR)-Dihydrotetrabenazine L-Val involves multiple steps, starting from the parent compound tetrabenazineThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques. These methods often involve continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,11bR)-Dihydrotetrabenazine L-Val undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can further modify the compound, potentially enhancing its activity.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
These derivatives can be further studied for their pharmacological and chemical properties .
Scientific Research Applications
(2S,3S,11bR)-Dihydrotetrabenazine L-Val has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard and in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in treating neurological disorders and other medical conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of (2S,3S,11bR)-Dihydrotetrabenazine L-Val involves its interaction with specific molecular targets and pathways. It is believed to inhibit the vesicular monoamine transporter 2 (VMAT2), leading to a decrease in the release of neurotransmitters such as dopamine. This action helps in managing hyperkinetic movement disorders and other related conditions .
Comparison with Similar Compounds
Similar Compounds
Tetrabenazine: The parent compound, used in the treatment of hyperkinetic movement disorders.
Dihydrotetrabenazine: A reduced form of tetrabenazine with similar pharmacological properties.
Other Tetrabenazine Derivatives: Various derivatives with different functional groups and stereochemistry.
Uniqueness
This unique structural feature makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C24H38N2O4 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
[(2S,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19+,20-,23-/m0/s1 |
InChI Key |
GEJDGVNQKABXKG-USKVXJDGSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1OC(=O)[C@H](C(C)C)N)OC)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
Origin of Product |
United States |
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